Distamycin A hydrochloride

Descripción general

Descripción

Es conocido por su capacidad de unirse al surco menor del ADN bicatenario B de una manera no intercalante, formando complejos reversibles fuertes preferentemente en secuencias de nucleótidos que consisten en 4-5 pares de bases AT adyacentes . Este compuesto se deriva de Streptomyces distallicus y ha demostrado propiedades antivirales y oncolíticas significativas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidrocloruro de estallimicina se sintetiza mediante la fermentación de Streptomyces distallicus en un medio de fermentación que contiene una fuente de carbono, una fuente de nitrógeno y ácido 3-hidroxi-4-aminobutírico. Durante el proceso de fermentación, se agrega aceite vegetal al medio . El compuesto se extrae y purifica posteriormente para obtener el derivado de clorhidrato.

Métodos de Producción Industrial: La producción industrial del hidrocloruro de estallimicina sigue un proceso de fermentación similar, con optimización para la producción a gran escala. Las condiciones de fermentación, incluida la temperatura, el pH y las concentraciones de nutrientes, se controlan cuidadosamente para maximizar el rendimiento y la potencia .

Análisis De Reacciones Químicas

Oxidation

Distamycin undergoes oxidation at its functional groups, particularly the carboxamide moieties. Common oxidizing agents include:

- Hydrogen peroxide : Converts amide groups to carbonyls under acidic conditions .

- Potassium permanganate : Targets the aromatic pyrrole rings, forming quinone-like derivatives.

Reduction

Reduction alters the compound’s functional groups, affecting its DNA-binding affinity:

- Sodium borohydride : Reduces carboxamide groups to amines .

- Lithium aluminum hydride : Selectively reduces pyrrole rings to dihydropyrroles.

Substitution

Substitution reactions modify Distamycin’s structure:

- Acyl chlorides : Replace amide groups with alkyl or aryl substituents, enhancing therapeutic potency .

- Alkyl halides : Introduce side chains at the amino terminus, improving solubility .

DNA Binding

Distamycin binds isohelically to the minor groove of A/T-rich DNA, widening the groove by 12–15% . Key interactions:

- Hydrogen bonding : NH groups of pyrrole carboxamides interact with adenine N3 and thymine O2 .

- Van der Waals forces : Pyrrole CHs align with adenine C2-Hs .

Chromatin Remodeling

Distamycin induces chromatin compaction by:

- Evicting linker histones : Disrupts chromatosome stability, as shown in agarose gel electrophoresis .

- Translocating histone octamers : ATP-independent sliding along DNA, confirmed by dynamic light scattering .

Thermodynamic Parameters

| Property | Control | +Distamycin A | % Change |

|---|---|---|---|

| Enthalpy (ΔH) | 24.7 kJ/mol | 34.5 kJ/mol | +39.4% |

| Specific Heat Capacity (ΔCp) | - | 0.12 kJ/mol·K | - |

Data from differential scanning calorimetry (DSC) studies .

Antiviral and Antitumor Mechanisms

- Antiviral activity : Enhances transcription initiation at viral promoters while inhibiting host machinery .

- Antitumor effects : Disrupts DNA replication and induces apoptosis in cancer cells .

Spectroscopic Analysis

NMR Data (DMSO-d₆, ppm):

| Position | ¹H Shift | ¹³C Shift |

|---|---|---|

| NH₂ | 9.18 | 164.56 |

| Pyrrole CH | 6.98–7.54 | 122.16–164.18 |

| Acetyl CH₃ | 1.77 | 11.99 |

Aplicaciones Científicas De Investigación

El hidrocloruro de estallimicina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El hidrocloruro de estallimicina ejerce sus efectos uniéndose al surco menor del ADN bicatenario B. Esta unión es no intercalante y forma complejos reversibles fuertes en secuencias con 4-5 pares de bases AT adyacentes . Los objetivos moleculares incluyen secuencias de ADN que son ricas en adenina y timina, lo que lleva a la inhibición de la replicación y la transcripción del ADN . Este mecanismo es crucial para sus actividades antibacterianas y antitumorales.

Comparación Con Compuestos Similares

Compuestos Similares:

Netropsina: Al igual que la estallimicina, la netropsina se une al surco menor del ADN y exhibe propiedades antibacterianas.

Hoechst 33258: Este compuesto también se une al surco menor del ADN y se utiliza como una tinción fluorescente para el ADN.

Singularidad del hidrocloruro de estallimicina: El hidrocloruro de estallimicina es único debido a su afinidad de unión específica para secuencias ricas en AT en el surco menor del ADN. Esta unión selectiva lo convierte en una herramienta valiosa para estudiar interacciones de ADN y desarrollar terapias dirigidas .

Actividad Biológica

Distamycin A hydrochloride is a natural oligopeptide antibiotic derived from Streptomyces distallicus. It is primarily recognized for its ability to bind to the minor groove of DNA, particularly at adenine-thymine (A/T) rich regions. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on chromatin structure, and implications in therapeutic applications.

Distamycin A exerts its biological effects primarily through its interaction with DNA. The binding of Distamycin A to the minor groove of B-form DNA results in significant structural alterations:

- DNA Binding : Distamycin A binds isohelically to DNA, leading to the widening of the minor groove and unbending of the helix axis by approximately 12–15% . This interaction is facilitated by van der Waals forces and hydrogen bonding between the drug and DNA bases.

- Inhibition of Transcription : Despite enhancing DNA accessibility, Distamycin A inhibits transcription from both DNA and chromatin templates. It disrupts the binding of essential transcription factors such as SRF and MEF2, and interferes with high mobility group proteins (HMGA1) that are crucial for transcriptional activation .

Effects on Chromatin Structure

Recent studies have elucidated how Distamycin A remodels chromatin architecture:

- Chromatin Remodeling : Distamycin A has been shown to remodel chromatosomes and nucleosomes in an ATP-independent manner. This remodeling involves the eviction of linker histones and translocation of histone octamers along the DNA .

- Thermodynamic Parameters : Differential scanning calorimetry (DSC) studies indicate that Distamycin A forms stable complexes with nuclear DNA, affecting the melting profiles of chromatin under various ionic conditions .

Table 1: Thermodynamic Parameters from DSC Studies

| Treatment | ΔH exc (kJ/mol) | % Contribution |

|---|---|---|

| Control | 24.7 | 100% |

| + Distamycin A | 34.5 | Increased |

Antiviral Activity

Distamycin A has been investigated for its antiviral properties, particularly against vaccinia virus. Studies demonstrate that it inhibits viral pathogenesis by enhancing functional complex formation at viral promoters, thereby activating transcription initiation while concurrently inhibiting host transcription machinery .

Antitumor Potential

The antitumor activity of Distamycin A has been explored in various cancer cell lines. It has shown promise in inhibiting cell proliferation through mechanisms involving disruption of DNA replication processes and induction of apoptosis in tumor cells .

Research Findings

- Inhibition of Homeodomain-DNA Complexes : Distamycin A inhibits homeodomain-DNA interactions, which are critical for gene regulation .

- Impact on Chromatin Accessibility : While it enhances chromatin accessibility, this does not correlate with increased transcriptional activity due to its inhibitory effects on essential transcription factors .

- Structural Studies : Solid-state NMR studies have provided insights into the structural dynamics of Distamycin-DNA complexes, highlighting significant narrowing of the minor groove upon binding .

Propiedades

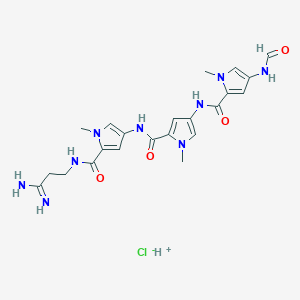

IUPAC Name |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O4.ClH/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24;/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYSJFJQEGCACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

636-47-5 (Parent) | |

| Record name | Stallimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301028195 | |

| Record name | Stallimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6576-51-8 | |

| Record name | 1H-Pyrrole-2-carboxamide, N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6576-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stallimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herperal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stallimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-1H-pyrrole-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STALLIMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6010N240F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.